Formulation Optimization: 500/125 mg TID vs 875/125 mg BID in Odontogenic Infections
In a retrospective study of acute apical abscesses, the 500/125 mg three-times-daily (TID) regimen of amoxicillin/clavulanate demonstrated a statistically significantly greater reduction in inflammatory markers after 72 hours compared to the 875/125 mg twice-daily (BID) regimen, despite both being recommended for moderate to severe dentofacial infections [1]. This finding challenges the assumption of therapeutic equivalence between different Augmentin dosing regimens and highlights the importance of regimen selection for optimal inflammatory control.
| Evidence Dimension | Reduction in inflammatory markers (WBC and neutrophils) after 72 hours of therapy |
|---|---|
| Target Compound Data | Augmentin 500/125 mg TID: Statistically significantly greater decrease in white blood cells and neutrophils. |
| Comparator Or Baseline | Augmentin 875/125 mg BID |
| Quantified Difference | Statistically significant greater decline in WBC and neutrophils for the 500/125 mg TID group (p < 0.05). |
| Conditions | Retrospective study; 61 patients with acute apical abscesses and orofacial involvement; assessment at 72 hours post-admission. |
Why This Matters
This directly informs procurement and clinical decision-making by demonstrating that a lower total daily dose administered more frequently (TID) may provide superior inflammatory control compared to a higher, less frequent dose (BID) in specific acute infection contexts.
- [1] Boreak N, Al Moaleem MM, Zain Alabdeen M, et al. Assessing the Efficacy of Antibiotic Therapy: A Retrospective Study Comparing 875 mg vs. 500 mg of Amoxicillin/Clavulanic Acid for the Management of Acute Apical Abscesses. Dent J. 2026;14(1):[Epub ahead of print]. https://www.scilit.com/publications/4cb90d70ee8b71560d62e1136d411c6b View Source
